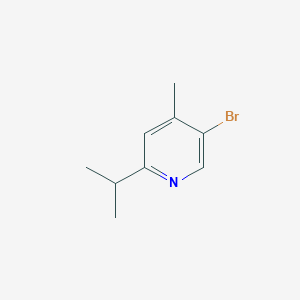

5-Bromo-4-methyl-2-(propan-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-2-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXJOMHSZXTXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Applications of 5-Bromo-4-methyl-2-(propan-2-yl)pyridine in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the precise engineering of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of clinical candidates. 5-Bromo-4-methyl-2-(propan-2-yl)pyridine (CAS 2060024-61-3) —also known as 5-Bromo-2-isopropyl-4-methylpyridine—is a highly specialized heterocyclic scaffold. It is strategically designed to provide three distinct synthetic and pharmacological advantages: a halogen handle for transition-metal-catalyzed cross-coupling, a C4-methyl group to induce conformational restriction, and a C2-isopropyl group to modulate basicity and metabolic stability.

This technical guide provides an in-depth analysis of the physicochemical properties, structure-activity relationship (SAR) causality, and validated synthetic workflows associated with this critical building block.

Physicochemical Profiling and Structural Causality

Understanding the baseline properties of CAS 2060024-61-3 is essential for predicting its behavior in both synthetic reactors and biological systems. The data below summarizes its core physical metrics.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 5-Bromo-4-methyl-2-(propan-2-yl)pyridine |

| CAS Number | 2060024-61-3 |

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.10 g/mol |

| Boiling Point | 241.5 ± 35.0 °C at 760 mmHg |

| Purity (Commercial Standard) | ≥ 95% - 97% |

| Physical Form | Liquid |

| Canonical SMILES | CC1=CC(C(C)C)=NC=C1Br |

Data sourced from authoritative chemical inventories including [1].

Mechanistic Causality of the Substitution Pattern

The architecture of this molecule is not coincidental; it is optimized for late-stage lead development:

-

The "Magic Methyl" Effect (C4 Position): The presence of the methyl group adjacent to the C5-bromine is a deliberate design choice. Upon cross-coupling, this methyl group forces the newly attached aryl or heteroaryl ring out of coplanarity. This induced dihedral angle restriction significantly increases the 3D character (Fsp3) of the molecule, reducing the entropic penalty upon target binding—a phenomenon widely documented as the1 [4].

-

Steric Shielding & Metabolic Stability (C2 Position): The bulky isopropyl group serves a dual purpose. Sterically, it shields the pyridine nitrogen lone pair, lowering the molecule's overall pKa and preventing off-target hERG liabilities. Metabolically, the steric bulk hinders the approach of Cytochrome P450 enzymes, effectively2 and dramatically improving the microsomal stability of the resulting drug candidate[3].

Experimental Workflows: Palladium-Catalyzed Cross-Coupling

Because the C5-bromine is flanked by a methyl group, standard coupling conditions often fail due to steric hindrance during the reductive elimination step of the catalytic cycle. The following self-validating protocol is engineered to overcome this barrier.

Protocol: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Functionalization at the C5 position of CAS 2060024-61-3 to generate a biaryl kinase inhibitor scaffold.

Step-by-Step Methodology:

-

Preparation & Degassing: In an oven-dried Schlenk flask, combine 5-Bromo-4-methyl-2-(propan-2-yl)pyridine (1.0 eq) and the desired aryl boronic acid (1.2 eq).

-

Causality: A 20% excess of boronic acid is strictly required to compensate for competitive protodeboronation side reactions that occur at elevated temperatures.

-

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

-

Causality: The bidentate dppf ligand is specifically chosen because its large bite angle facilitates the reductive elimination step, which is otherwise suppressed by the steric bulk of the adjacent C4-methyl group.

-

-

Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive, electron-rich boronate complex.

-

-

Thermal Activation: Heat the mixture to 90°C under a continuous nitrogen atmosphere for 12 hours.

-

Validation Checkpoint (Self-Validating Step): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Causality: Do not proceed to workup until the 214 m/z (and 216 m/z isotope) peak completely disappears. Unreacted bromopyridine shares nearly identical Rf values with biaryl products, making premature column chromatography highly inefficient.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the integration of the chemical synthesis protocol with downstream biological evaluation, demonstrating how CAS 2060024-61-3 acts as the foundational node in a drug discovery pipeline.

Workflow detailing the Suzuki-Miyaura cross-coupling of CAS 2060024-61-3 and biological screening.

Safety, Handling, and Storage Standards

Proper handling of halopyridines is critical to maintain batch integrity and ensure laboratory safety. According to standardized 3[2], the following protocols must be strictly adhered to:

Hazard Classifications

| GHS Code | Hazard Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Storage Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent gradual oxidation of the pyridine ring.

-

Temperature: Ambient room temperature is sufficient, provided the container is tightly sealed and protected from direct UV light, which can induce homolytic cleavage of the C-Br bond.

-

Incompatibilities: Keep strictly isolated from strong oxidizing agents and strong acids.

References

-

Sigma-Aldrich. "5-Bromo-2-isopropyl-4-methylpyridine | 2060024-61-3 Product Page". Link

-

AK Scientific, Inc. "Safety Data Sheet: 5-Bromo-4-methyl-2-propan-2-ylpyridine". 3

-

Journal of Medicinal Chemistry (ACS Publications). "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators". 2

-

National Institutes of Health (PMC). "The Magic Methyl and Its Tricks in Drug Discovery and Development". 1

Sources

Strategic Deployment of Substituted Pyridine Building Blocks in Medicinal Chemistry: From Physicochemical Profiling to Late-Stage Functionalization

The Strategic Role of Pyridines in Drug Design

The pyridine ring is arguably the most privileged heteroaromatic scaffold in modern drug discovery. Its ubiquity across FDA-approved therapeutics—ranging from antihistamines like loratadine to targeted kinase inhibitors like imatinib—stems from its unique capacity to act as a robust hydrogen-bond acceptor, improve aqueous solubility, and optimize metabolic stability 1. However, the inherent electron-deficient nature of the pyridine ring presents significant synthetic challenges, particularly regarding regioselective functionalization.

As a Senior Application Scientist, I approach the integration of pyridine building blocks not merely as a structural exercise, but as a highly tunable system governed by electronic causality. This whitepaper provides a rigorous examination of substituted pyridines, focusing on physicochemical modulation, predictive structure-activity relationships (SAR), and advanced late-stage functionalization (LSF) methodologies.

Physicochemical Causality: pKa Modulation and Drug-Likeness

The baseline pKa of an unsubstituted pyridine nitrogen is approximately 5.2, rendering it a weak base that remains partially protonated at physiological pH (7.4) 2. The introduction of substituents drastically alters this basicity through inductive (±I) and resonance (±M) effects. In medicinal chemistry, precisely tuning the pKa of a pyridine nitrogen is a primary strategy to optimize aqueous solubility, membrane permeability, and mitigate off-target liabilities such as hERG channel inhibition.

The Causality of Substituent Effects: Electron-withdrawing groups (EWGs) like halogens pull electron density away from the nitrogen lone pair, stabilizing the neutral free-base form and drastically lowering the pKa 3. Conversely, electron-donating groups (EDGs) like amino or methyl groups push electron density into the ring, raising the pKa and increasing basicity 2.

Table 1: Effect of Substituents on Pyridine pKa and Physicochemical Properties

| Substituent | Position | Approx. pKa | Electronic Effect | Medicinal Chemistry Implication |

| None (H) | - | 5.2 | N/A | Baseline basicity, moderate aqueous solubility. |

| Methyl | C-4 | 6.0 | Weak EDG (+I) | Increased basicity, higher salt stability. |

| Amino | C-4 | 9.1 | Strong EDG (+M) | Highly basic, acts as a strong H-bond donor/acceptor. |

| Chloro | C-2 | 0.7 | Strong EWG (-I) | Drastic pKa drop, reduces hERG liability and basicity. |

| Cyano | C-3 | 1.4 | Strong EWG (-I, -M) | Enhanced lipophilicity, highly electron-deficient ring. |

Late-Stage Functionalization (LSF) Strategies

Historically, substituted pyridines were assembled de novo using pre-functionalized building blocks due to the difficulty of directly activating the electron-poor C–H bonds of the pyridine ring. Today, Late-Stage Functionalization (LSF) allows for the direct, divergent diversification of complex pyridine-containing drugs.

The Minisci Reaction: Overcoming Regioselectivity Challenges

The Minisci reaction involves the addition of nucleophilic carbon-centered radicals to protonated pyridines 4.

-

Mechanistic Causality: Why must we protonate the pyridine? The nitrogen lone pair makes the neutral pyridine ring relatively unreactive toward radicals. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy significantly, activating the ring specifically toward nucleophilic attack by alkyl radicals 5.

-

The Regioselectivity Conundrum: Standard Minisci conditions often yield intractable mixtures of C-2 and C-4 alkylated isomers 6. Recent breakthroughs overcome this by utilizing maleate-derived blocking groups to shield the C-2 position sterically and electronically, enabling exquisite C-4 selectivity 7.

Mechanistic workflow of the Minisci C-H alkylation of pyridines.

Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)

Another powerful LSF strategy is the direct C-H fluorination of pyridines followed by SNAr 8.

-

Mechanistic Causality: Silver(II) fluoride (AgF2) acts as both a single-electron oxidant and a fluorine source. It coordinates directly to the pyridine nitrogen. This coordination directs the delivery of the highly reactive fluorine exclusively to the adjacent α-position (C-2 or C-6) 9. The resulting electronically deactivated 2-fluoropyridine is highly primed for SNAr, allowing rapid displacement by diverse nucleophiles to generate libraries of substituted analogs 8.

Tandem C-H fluorination and SNAr workflow for pyridine late-stage functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing specific analytical checkpoints.

Protocol 1: Regioselective C-4 Alkylation via Maleate-Blocked Minisci Chemistry

This protocol ensures exclusive C-4 alkylation of native pyridines by utilizing maleic acid as a transient blocking group 6.

-

Salt Formation: Dissolve the pyridine substrate (1.0 equiv) and maleic acid (1.1 equiv) in EtOAc. Stir at room temperature for 1 hour. Filter the resulting pyridinium maleate salt. (Causality: The maleate counterion forms a tight hydrogen-bonded complex, sterically shielding the C-2 position).

-

Radical Generation: Suspend the salt in a biphasic mixture of CH2Cl2 and H2O. Add the carboxylic acid radical precursor (3.0 equiv) and AgNO3 (0.2 equiv).

-

Oxidative Decarboxylation: Slowly add an aqueous solution of (NH4)2S2O8 (2.5 equiv) over 30 minutes at 40°C.

-

Self-Validation Checkpoint: Analyze the crude reaction mixture via LC-MS. The complete absence of the C-2 alkylated isomer mass peak validates the successful steric shielding by the maleate counterion. If C-2 isomers are detected, the initial salt formation in Step 1 was incomplete or disrupted by excess moisture.

-

Isolation: Basify the aqueous layer with NaHCO3 to pH 8 to break the maleate salt, extract with CH2Cl2, and purify via flash chromatography.

Protocol 2: Late-Stage α-Fluorination of Complex Pyridines

This protocol utilizes AgF2 for the direct, site-selective fluorination of pyridine-containing pharmaceuticals 8.

-

Preparation: In a nitrogen-filled glovebox, weigh AgF2 (3.0 equiv) into a PTFE-lined vial. (Causality: AgF2 is a highly reactive fluorinating agent; PTFE prevents unwanted etching that occurs with standard borosilicate glass at larger scales).

-

Reaction: Dissolve the pyridine substrate (1.0 equiv) in anhydrous acetonitrile. Add the solution to the AgF2 vial. Stir vigorously at room temperature for 2-4 hours.

-

Self-Validation Checkpoint: Take a 50 µL aliquot, dilute in CD3CN, and acquire a crude 19F NMR spectrum. The appearance of a sharp multiplet between -60 ppm and -75 ppm confirms successful C-F bond formation at the α-position. Unreacted starting material (absence of the -60 ppm peak) requires the addition of a further 1.0 equiv of AgF2.

-

Quenching and SNAr: Quench the reaction by filtering through a short pad of Celite to remove silver salts. The resulting crude 2-fluoropyridine can be directly subjected to SNAr by adding a desired amine nucleophile and K2CO3, heating to 80°C for 12 hours.

Conclusion

The strategic deployment of substituted pyridines requires a deep understanding of electronic causality. By leveraging predictive pKa modulation and advanced LSF methodologies like regioselective Minisci couplings and directed fluorination, medicinal chemists can rapidly navigate complex SAR landscapes, transforming simple heterocycles into highly optimized therapeutic candidates.

References

- Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society / PMC.

- Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.

- "Practical and Regioselective Synthesis of C4-Alkyl

- "Effect of Substituents On Basicity of Pyridine." Scribd.

- "Recent Advances in Minisci-Type Reactions." SciSpace.

- "Pyridine Compounds with Antimicrobial and Antiviral Activities." PMC - NIH.

- "Minisci reactions: Versatile CH-functionalizations for medicinal chemists.

- "Practical and Regioselective Synthesis of C4-Alkyl

- "Theoretical prediction of relative and absolute pKa values of aminopyridines.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Halogenated Isopropyl Pyridine Derivatives: A Technical Guide for Agrochemical Research and Development

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a foundational structural motif in the development of modern agrochemicals, prized for its metabolic stability and the diverse range of biological activities its derivatives can exhibit.[1][2] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, influencing its uptake, translocation, and interaction with biological targets in pest species.[3] Among the vast chemical space of pyridine derivatives, those bearing both halogen and isopropyl substituents have emerged as a particularly promising class of compounds in the quest for novel herbicides and insecticides.

This in-depth technical guide provides a comprehensive literature review of halogenated isopropyl pyridine derivatives, with a focus on their synthesis, biological activity in an agrochemical context, and the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry, offering field-proven insights and detailed methodologies to accelerate the discovery and development of next-generation crop protection agents.

Synthetic Strategies for Halogenated Isopropyl Pyridines

The synthesis of halogenated isopropyl pyridine derivatives can be broadly approached through two main strategies: the direct halogenation of a pre-formed isopropylpyridine core or the construction of the pyridine ring with the desired substitution pattern already in place. The choice of strategy is often dictated by the desired regiochemistry and the availability of starting materials.

Direct Halogenation of Isopropylpyridines

Direct halogenation of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[4] However, several methods have been developed to overcome this hurdle.

A common approach for the synthesis of compounds like 3-bromo-4-isopropylpyridine involves direct bromination. This typically requires harsh conditions, utilizing reagents such as bromine in the presence of a Lewis acid like aluminum chloride.[4]

Protocol 1: Direct Bromination of 4-Isopropylpyridine (Analogous Method) [4]

-

Step 1: To a stirred mixture of 4-isopropylpyridine, aluminum chloride, and potassium bromide, slowly add bromine at a controlled temperature.

-

Step 2: Heat the reaction mixture at 120°C for an extended period (e.g., 26 hours).

-

Step 3: After cooling, quench the reaction by pouring it into crushed ice.

-

Step 4: Neutralize the solution with a base, such as sodium hydroxide.

-

Step 5: Extract the product with an organic solvent (e.g., dichloromethane).

-

Step 6: Dry the organic layer, concentrate, and purify the product by column chromatography to yield 3-bromo-4-isopropylpyridine.

Caption: Workflow for the direct bromination of 4-isopropylpyridine.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a versatile and often higher-yielding alternative to direct halogenation for introducing a halogen onto the pyridine ring.[4][5] This method involves the diazotization of an aminopyridine precursor, followed by displacement of the diazonium group with a halide. For the synthesis of 3-bromo-4-isopropylpyridine , this would start from 3-amino-4-isopropylpyridine.

Protocol 2: Sandmeyer Reaction for the Synthesis of 3-Bromo-4-isopropylpyridine (Analogous Method) [4]

-

Step 1 (Diazotization): Dissolve 3-amino-4-isopropylpyridine in hydrobromic acid and cool the solution to below 0°C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

Step 2 (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution, which catalyzes the displacement of the diazonium group with bromide.

-

Step 3: Allow the reaction to warm to room temperature and stir for several hours.

-

Step 4: Neutralize the reaction mixture with a sodium hydroxide solution.

-

Step 5: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Step 6: Dry the organic layer, concentrate, and purify the product by distillation or column chromatography.

Caption: Workflow for the Sandmeyer synthesis of 3-bromo-4-isopropylpyridine.

Synthesis of 2-Chloro-5-isopropylpyridine

A patented method describes the synthesis of 2-chloro-5-isopropylpyridine from 3-methylbutyraldehyde. This multi-step process involves the formation of an enamine, which then undergoes a series of reactions to construct the pyridine ring and introduce the chlorine atom.[6]

Protocol 3: Synthesis of 2-Chloro-5-isopropylpyridine [6]

-

Step 1: React 3-methylbutyraldehyde with an amine (e.g., morpholine) to form the corresponding enamine.

-

Step 2: React the enamine with an acrylic compound (e.g., acrylonitrile) to form a cyclic intermediate.

-

Step 3: Treat the intermediate with a hydrogen halide under anhydrous conditions.

-

Step 4: Subsequent reaction steps lead to the formation of 2-chloro-5-isopropylpyridine.

-

Step 5: The final product is purified by vacuum distillation.

Agrochemical Applications and Biological Activity

Halogenated isopropyl pyridine derivatives have shown significant promise as both herbicides and insecticides. The nature and position of the halogen and isopropyl groups play a crucial role in determining the biological activity and target specificity.

Herbicidal Activity

Many pyridine-based herbicides function as synthetic auxins.[7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[1] The pyridine carboxylic acid herbicides, such as picloram and clopyralid, are well-known examples of this mode of action.[7]

The herbicidal activity of halogenated pyridine derivatives is often evaluated through whole-plant bioassays, where the effective dose required to cause a 50% reduction in plant growth (ED50) is determined.[3] Structure-activity relationship studies have shown that lipophilicity (π) and molar refractivity (MR) of the substituents can significantly influence herbicidal potency.[3] For a series of 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides, regression analysis indicated that these parameters, along with the presence of specific functional groups, could explain a high percentage of the observed bioactivity.[3]

Table 1: Factors Influencing Herbicidal Activity of Pyridine Derivatives [3]

| Parameter | Description | Impact on Herbicidal Activity |

| Partition Coefficient (π) | A measure of the compound's lipophilicity. | Often positively correlated with activity, influencing membrane permeability and transport. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. | Can be related to the binding affinity of the compound to its target site. |

| Hydrogen Bonding Capability | The ability of a substituent to act as a hydrogen bond donor or acceptor. | Can be crucial for target-site interactions. |

| Steric Factors | The size and shape of substituents. | Can influence binding to the target protein and metabolic stability. |

Insecticidal Activity

A newer class of insecticides, the pyridine alkylsulfone derivatives, have demonstrated potent activity against a range of insect pests.[3] Recent research suggests that their primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[3] VAChT is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission.[3] By blocking this transporter, these compounds disrupt nerve function, leading to paralysis and death of the insect.[3]

The insecticidal efficacy of pyridine derivatives is often quantified by determining the lethal concentration required to kill 50% of the test insect population (LC50).[2][8] SAR studies on various functionalized pyridines have shown that the presence of specific halogen and other substituents can significantly impact their toxicity to insects like Aphis craccivora.[8] For example, in one study, pyridine derivatives with certain substitution patterns exhibited LC50 values as low as 0.080 mg/L against aphid nymphs.[8]

Caption: Proposed mode of action for pyridine alkylsulfone insecticides via inhibition of the Vesicular Acetylcholine Transporter (VAChT).

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of novel halogenated isopropyl pyridine derivatives requires standardized and reproducible bioassays. The following are generalized protocols for screening for herbicidal and insecticidal activity.

Protocol 4: Herbicide Screening (Whole Plant Bioassay)[9][10]

-

Step 1 (Plant Preparation): Grow target weed species (e.g., Echinochloa crus-galli, Setaria viridis) and crop species in pots under controlled greenhouse conditions to a specific growth stage (e.g., two- to three-leaf stage).

-

Step 2 (Treatment Application): Prepare a range of concentrations of the test compound in a suitable solvent with a surfactant. Apply the solutions as a post-emergence spray to the plants. Include untreated and solvent-only controls.

-

Step 3 (Incubation): Maintain the treated plants in the greenhouse for a specified period (e.g., 14-21 days), ensuring consistent environmental conditions.

-

Step 4 (Assessment): Visually assess plant injury using a rating scale or measure the fresh or dry weight of the above-ground biomass.

-

Step 5 (Data Analysis): Calculate the percent inhibition relative to the untreated control. Determine the ED50 value by fitting the dose-response data to a suitable regression model.

Caption: General workflow for a whole-plant herbicide screening assay.

Protocol 5: Insecticide Screening (Leaf Dip Bioassay for Aphids)[2]

-

Step 1 (Insect Rearing): Maintain a healthy, age-synchronized culture of the target insect pest (e.g., Aphis craccivora) on a suitable host plant.

-

Step 2 (Treatment Preparation): Prepare a series of dilutions of the test compound in a solvent containing a surfactant.

-

Step 3 (Exposure): Detach leaves from the host plant and dip them into the test solutions for a short duration (e.g., 10 seconds). Allow the leaves to air dry.

-

Step 4 (Infestation): Place a known number of insects (e.g., 20 adults or nymphs) onto the treated leaves in a petri dish or other suitable container.

-

Step 5 (Incubation): Maintain the insects under controlled conditions of temperature, humidity, and light.

-

Step 6 (Mortality Assessment): Record the number of dead insects at specified time points (e.g., 24 and 48 hours).

-

Step 7 (Data Analysis): Correct for control mortality using Abbott's formula and calculate the LC50 value using probit analysis or a similar statistical method.

Future Outlook

The exploration of halogenated isopropyl pyridine derivatives continues to be a fertile ground for the discovery of novel agrochemicals. While the herbicidal and insecticidal potential of this class of compounds is evident, several areas warrant further investigation. A systematic synthesis and screening of a diverse library of isomers, with varying halogen atoms and substitution patterns, will be crucial for elucidating more detailed structure-activity relationships. Furthermore, a deeper understanding of the metabolic fate of these compounds in both target and non-target organisms will be essential for developing environmentally benign and effective crop protection solutions. The integration of computational modeling and in silico screening can further accelerate the design and optimization of new lead compounds within this promising chemical space.

References

-

Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475-478. [Link]

-

Grossmann, K. (2000). Mode of action of auxin herbicides: a new ending to a long, drawn out story. Trends in Plant Science, 5(12), 506-508. [Link]

-

Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2024, October 31). Agriculture.com. [Link]

-

Gad, M. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29023-29033. [Link]

-

Abdel-Raheem, S. A. A., et al. (2022). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. Molecules, 27(19), 6598. [Link]

-

European Herbicide Resistance Action Committee. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

-

AHDB. (n.d.). Detecting herbicide resistance: Guidelines for conducting diagnostic tests and interpreting results. [Link]

- European Patent Office. (1999). Process for the preparation of 2,5-disubstitued pyridines (EP 0897914 A1).

-

Wintner, J. (2019, January 15). Re: How to synthesis 2-bromo pyridine? ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Sourcing and Synthesis of 5-Bromo-2-isopropyl-4-methylpyridine

The following technical guide details the sourcing, pricing dynamics, and synthesis strategies for 5-bromo-2-isopropyl-4-methylpyridine , a critical intermediate in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs).

Part 1: Executive Summary & Chemical Profile

5-bromo-2-isopropyl-4-methylpyridine (CAS: 2060024-61-3 ) is a high-value heterocyclic building block.[1] It serves as a "halide handle" scaffold, enabling the attachment of complex pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1] Its structural uniqueness lies in the steric bulk of the isopropyl group at C2, which modulates metabolic stability and binding affinity in downstream pharmaceutical targets.

Chemical Identity Table

| Property | Specification |

| CAS Number | 2060024-61-3 |

| IUPAC Name | 5-bromo-4-methyl-2-(propan-2-yl)pyridine |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Key Functional Groups | Aryl Bromide (C5), Isopropyl (C2), Methyl (C4) |

Part 2: Supply Chain & Pricing Analysis[2]

Market Availability

This compound is currently classified as a Tier 3 Building Block —available but not a commodity chemical. It is primarily stocked by specialized heterocyclic synthesis houses rather than general catalog suppliers.

-

Primary Source Region: China (Hangzhou, Shanghai)[1]

-

Secondary Distribution: UK/Europe (Fluorochem), USA (Distributors like Fisher/Sigma via third-party partnerships).

-

Lead Time:

-

In-stock (mg scale): 1–3 days (Europe/US).

-

Bulk (>100g): 2–4 weeks (Synthesis-on-demand).[1]

-

Pricing Tiers (Estimated Q1 2025)

Note: Prices fluctuate based on raw material costs (isobutyryl derivatives) and batch availability.

| Pack Size | Estimated Cost (USD) | Unit Price ($/g) | Sourcing Strategy |

| 100 mg | $25 - $40 | $300/g | Direct Catalog Buy (R&D Screening) |

| 1 g | $130 - $170 | $150/g | Direct Catalog Buy (Hit-to-Lead) |

| 10 g | $900 - $1,300 | $110/g | RFQ / Bulk Inquiry |

| 100 g+ | Custom Quote | <$60/g | Recommended: In-house Synthesis |

Strategic Insight: The steep price curve suggests that for requirements exceeding 50 grams , the "Make" strategy (in-house synthesis) becomes significantly more cost-effective than the "Buy" strategy, provided you have access to standard organic synthesis infrastructure.[1]

Part 3: Technical "Make" Guide (Synthesis Protocols)

For researchers requiring >50g, the following synthesis routes are proposed based on analogous pyridine functionalization protocols.

Route A: Direct Bromination (Regioselective)

This is the most direct route if the precursor 2-isopropyl-4-methylpyridine is available.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry: The C5 position is activated by the ortho-methyl group and is less sterically hindered than C3.

Step-by-Step Protocol

-

Setup: Charge a round-bottom flask with 2-isopropyl-4-methylpyridine (1.0 equiv) and anhydrous Acetonitrile (MeCN) or DMF (10 vol).

-

Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS for conversion of starting material (

) to product ( -

Workup: Quench with aqueous

(to remove excess bromine). Extract with Ethyl Acetate.[2] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3-bromo isomer is the primary impurity but forms in minor amounts due to steric clash with the isopropyl group.

Route B: De Novo Ring Construction (Industrial Scale)

If the pyridine precursor is unavailable or expensive, build the ring from acyclic precursors. This is chemically robust but operationally longer.

-

Condensation: React Ethyl isobutyrate with Acetone (or equivalent synthon) to form the diketone/enone intermediate.

-

Cyclization: Treat with Ammonium Acetate (

) to close the pyridine ring (Hantzsch-style or Kröhnke synthesis). -

Functionalization: Bromination as per Route A.

Decision Logic: Make vs. Buy

The following diagram illustrates the decision matrix for sourcing this material.

Figure 1: Strategic decision workflow for sourcing 5-bromo-2-isopropyl-4-methylpyridine based on scale and precursor availability.

Part 4: Quality Control & Validation

To ensure the integrity of the material (whether bought or made), the following QC parameters must be met.

H-NMR Validation (Predicted)

-

Solvent:

-

Key Signals:

-

Criterion: Integration of H-6 vs H-3 must be 1:1. Absence of isomeric signals (e.g., split peaks indicating 3-bromo isomer).

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

-

Pass Criteria: Purity > 97% (Area %).

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-isopropyl-4-methylpyridine.[1] Retrieved from

-

Fluorochem. Catalog Entry: F780796 - 5-Bromo-2-isopropyl-4-methylpyridine.[1] Retrieved from

-

BenchChem. Synthesis of 2-Bromo-4-methylpyridine (Analogous Protocol). Retrieved from

- PatSnap/Google Patents.WO2020/81636 - KRAS G12C Inhibitor Intermediates. (Contextual reference for isopropyl-pyridine scaffolds).

Sources

chemical and physical properties of 5-bromo-4-methyl-2-isopropylpyridine

An In-depth Technical Guide to 5-Bromo-4-methyl-2-isopropylpyridine

Introduction

5-Bromo-4-methyl-2-isopropylpyridine is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a bromine atom, a methyl group, and an isopropyl group on the pyridine core, makes it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine scaffold is a common feature in many active pharmaceutical ingredients (APIs), and the specific substitutions on this molecule offer multiple avenues for synthetic modification.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic approach, spectroscopic characterization, reactivity, and safety protocols for 5-bromo-4-methyl-2-isopropylpyridine. The information presented is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its application in their work.

Physicochemical Properties

The fundamental are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-4-methyl-2-(propan-2-yl)pyridine | [2] |

| CAS Number | 2060024-61-3 | [2] |

| Molecular Formula | C₉H₁₂BrN | [2] |

| Molecular Weight | 214.10 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 241.5 ± 35.0 °C at 760 mmHg | |

| Purity | ≥97% | [2] |

| LogP | 3.413 | [2] |

| InChI Key | SJXJOMHSZXTXIV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC(C(C)C)=NC=C1Br | [2] |

Synthesis and Purification

Caption: Proposed synthetic pathway for 5-bromo-4-methyl-2-isopropylpyridine.

Experimental Protocol: Synthesis (Hypothetical)

The following protocol is a representative example based on the direct bromination of similar pyridine compounds.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropyl-4-methylpyridine in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) to the solution. The reaction may be initiated with a radical initiator like AIBN or by exposure to UV light.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-bromo-4-methyl-2-isopropylpyridine.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl group protons on the pyridine ring.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-bromo-4-methyl-2-isopropylpyridine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[4]

Mass Spectrometry (MS)

The mass spectrum, typically acquired via GC-MS, will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine, with two major peaks at M⁺ and M+2 of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.[5]

-

GC Method:

-

MS Method:

-

Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS system and analyze the resulting chromatogram and mass spectra.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, including C-H stretching and bending, and C=C and C=N stretching vibrations of the pyridine ring.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: As the compound is a liquid, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Data Acquisition:

Reactivity and Applications in Drug Development

5-Bromo-4-methyl-2-isopropylpyridine is a versatile intermediate primarily due to the reactivity of the bromine atom at the 5-position. This bromine atom serves as an excellent handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The isopropyl group can also influence the pharmacokinetic properties of the final molecule, such as its solubility and metabolic stability.[1]

Caption: Key cross-coupling reactions involving 5-bromo-4-methyl-2-isopropylpyridine.

These reactions are fundamental in medicinal chemistry for synthesizing libraries of compounds for screening as potential drug candidates. The pyridine core is a known pharmacophore in many kinase inhibitors and other therapeutic agents.[6][7]

Safety and Handling

5-Bromo-4-methyl-2-isopropylpyridine is classified as harmful and an irritant.[2] Proper safety precautions must be observed during its handling and storage.

-

GHS Pictogram: GHS07 (Harmful/Irritant)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][8]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Handling: This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9][10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][10][11]

Conclusion

5-Bromo-4-methyl-2-isopropylpyridine is a key chemical intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and development. Its well-defined physicochemical properties, coupled with the versatile reactivity of the bromine substituent, allow for the systematic design and synthesis of novel pyridine-based compounds. A thorough understanding of its spectroscopic characteristics and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

-

5-Bromo-4-methyl-2-(nitrosomethyl)pyridine | C7H7BrN2O | CID 123417806. PubChem. [Link]

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates. Pharmaffiliates. [Link]

-

5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Chemsrc. [Link]

-

5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. PubChem. [Link]

-

2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. PubChem. [Link]

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. kishida.co.jp [kishida.co.jp]

Technical Safety & Handling Guide: 5-Bromo-4-methyl-2-(propan-2-yl)pyridine

Topic: CAS Registry Number: 2060024-61-3 Document Type: Technical Whitepaper / Advanced SDS Guide

Executive Summary: The Scaffold Perspective

In the high-stakes environment of medicinal chemistry, 5-Bromo-4-methyl-2-(propan-2-yl)pyridine (CAS: 2060024-61-3) is more than a reagent; it is a critical "chassis" for drug development. As a halogenated pyridine featuring both steric bulk (isopropyl group) and an electronic handle (bromine), it serves as a primary electrophile in Suzuki-Miyaura cross-couplings, often utilized to synthesize kinase inhibitors and complex heterocycles.

This guide transcends the standard Safety Data Sheet (SDS). It integrates toxicological data with practical, field-proven handling protocols designed for research environments where purity and safety are paramount.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Before handling, researchers must validate the physicochemical nature of the compound to anticipate phase-behavior risks (e.g., splashing vs. dusting).

| Parameter | Technical Specification |

| IUPAC Name | 5-Bromo-4-methyl-2-(propan-2-yl)pyridine |

| Common Synonyms | 5-Bromo-2-isopropyl-4-methylpyridine |

| CAS Number | 2060024-61-3 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Physical State | Liquid (at 25°C) |

| Boiling Point | ~241.5°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| LogP | ~3.41 (Lipophilic – High skin absorption potential) |

Scientist’s Note: The presence of the isopropyl group disrupts crystal packing, rendering this compound a liquid at room temperature. This increases the risk of percutaneous absorption compared to solid analogs. Double-gloving is not just recommended; it is a kinetic necessity.

Part 2: Hazard Identification & Risk Assessment[2][3][4]

The "Pyridine-Halogen" Synergistic Toxicity

While GHS classification provides a baseline, the structural combination of a pyridine ring and a halogen atom necessitates a higher tier of caution.

-

Acute Toxicity (Oral/Dermal): Pyridine derivatives can act as CNS depressants. The lipophilicity (LogP > 3) suggests this compound can cross the blood-brain barrier if systemic exposure occurs.

-

Skin/Eye Corrosion: Halogenated pyridines are notorious irritants. They can cause "delayed burn" sensations, where the initial contact is painless, but inflammation spikes 1–2 hours later.

-

Respiratory Irritation: As a liquid with a high boiling point, vapor pressure is low, but aerosols generated during syringing or rotovapping are potent respiratory irritants (STOT SE 3).

GHS Classification Summary

-

Signal Word: WARNING

Part 3: Operational Protocols (The "Self-Validating" Workflow)

Standard operating procedures often fail because they lack decision-making logic. The following protocols enforce active assessment.

The "Inert Atmosphere" Storage Protocol

Why? Aryl bromides are generally stable, but the pyridine nitrogen is basic. Exposure to atmospheric moisture and CO₂ can lead to the formation of carbonate salts or hydrates, altering the stoichiometry of sensitive cross-coupling reactions.

-

Receipt: Upon arrival, verify the septum seal integrity.

-

Aliquot Strategy: Do not store the bulk bottle in the open lab. Aliquot into amber crimp-top vials under Nitrogen/Argon.

-

Storage: Store at 2–8°C . Cold storage minimizes the rate of any potential debromination or oxidation.

Safe Handling Decision Logic

Use the following workflow to determine the necessary engineering controls based on the operation scale.

Figure 1: Operational decision tree for handling 5-Bromo-4-methyl-2-(propan-2-yl)pyridine, ensuring scale-appropriate safety measures.

Part 4: Emergency Response & First Aid[2][4][5]

In the event of exposure, immediate action is required to mitigate the lipophilic penetration of the compound.

Skin Contact (The "Lipophilic Wash" Rule)

Water alone is often ineffective for lipophilic pyridines.

-

Blot, Don't Rub: Gently blot excess liquid with a dry absorbent pad.

-

Soap Emulsification: Apply liquid soap before adding water to emulsify the oil.

-

Rinse: Rinse with lukewarm water for 15 minutes.

-

Observation: Monitor for erythema (redness) for 24 hours.

Spills & Release

-

Small Spill (< 10 mL): Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Halogenated Waste."

-

Large Spill (> 10 mL): Evacuate the immediate area. Use a NIOSH-approved organic vapor respirator during cleanup. Do not allow entry into drains (toxic to aquatic life).

Part 5: Synthesis & Application Context[9]

Understanding why you are using this chemical helps in predicting reaction hazards. This compound is a classic electrophile for Suzuki-Miyaura Coupling .

Reaction Workflow: Suzuki Coupling

The bromine atom at the C5 position is the reactive site. The reaction typically employs a Palladium catalyst (e.g., Pd(dppf)Cl₂) and a boronic acid.

Critical Safety Note: Suzuki couplings require a base (e.g., K₂CO₃, Cs₂CO₃). When mixing this pyridine derivative with strong bases and heating, ensure the system is vented (or equipped with a reflux condenser) to prevent pressure buildup from solvent vapors, though the pyridine itself does not evolve gas.

Figure 2: Typical reaction pathway utilizing the compound as an electrophilic scaffold in drug discovery.

Part 6: Analytical Validation (QC)

Trust but verify. Before committing this reagent to a multi-step synthesis, confirm its identity.

-

¹H NMR (Chloroform-d): Look for the diagnostic isopropyl signals—a septet around 3.0 ppm and a doublet around 1.25 ppm. The aromatic region should show two singlets (due to the 2,4,5-substitution pattern) if the coupling is weak, or distinct doublets.

-

LC-MS: Expect a mass peak of [M+H]⁺ ≈ 214/216 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). This isotopic pattern is the definitive signature of the brominated starting material.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-isopropyl-4-methylpyridine (CAS 2060024-61-3).[6] Retrieved from (Verified Access).

-

PubChem. Compound Summary for Pyridine Derivatives. National Library of Medicine. Retrieved from .

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Pyridines. Retrieved from .

-

Molecules Journal. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (2017).[7] 22(2), 190. Retrieved from .

-

Fisher Scientific. Safety Data Sheet Guidelines for Brominated Pyridines. Retrieved from .

Sources

- 1. fishersci.com [fishersci.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The Hidden Dangers of Bromine: What You Need to Know - Oreate AI Blog [oreateai.com]

- 6. 5-Bromo-2-isopropyl-4-methylpyridine | 2060024-61-3 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 2-Isopropyl-4-Methylpyridine Derivatives via Cross-Coupling

Abstract & Strategic Overview

The 2-isopropyl-4-methylpyridine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for phenyl rings to improve metabolic stability and solubility while maintaining lipophilic contacts. However, installing a secondary alkyl group (isopropyl) adjacent to the pyridine nitrogen presents specific synthetic challenges:

-

Steric Hindrance: The bulky isopropyl group at the ortho position impedes transmetalation.

- -Hydride Elimination: Transition metal alkyl complexes prone to isomerization, leading to n-propyl byproducts or reduction.

-

Regiocontrol: Direct alkylation of pyridine rings often yields mixtures of C2/C4 isomers.[1]

This guide details three distinct, self-validating protocols to overcome these barriers, selected based on the stage of drug development (Discovery vs. Process).

Retrosynthetic Strategy Map

The following diagram outlines the three strategic disconnections covered in this guide.

Caption: Strategic disconnection analysis showing three primary routes: Negishi (Precision), Minisci (Late-Stage), and Reductive Cross-Coupling (Green/Modern).

Protocol A: Palladium-Catalyzed Negishi Coupling (The Precision Route)

Best For: Scale-up, high regiofidelity, and established structure-activity relationship (SAR) studies.

Mechanism: Pd(0)/Pd(II) cycle utilizing specialized ligands to suppress

Technical Rationale

Standard phosphine ligands (e.g., PPh₃) fail with secondary alkyl zinc reagents due to slow reductive elimination compared to

Experimental Workflow

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |

| Substrate | 2-Bromo-4-methylpyridine | 1.0 | Electrophile |

| Nucleophile | Isopropylzinc bromide (0.5 M in THF) | 1.3 | Nucleophile |

| Catalyst | Pd(OAc)₂ | 0.02 | Pre-catalyst |

| Ligand | CPhos (or RuPhos) | 0.04 | Ligand |

| Solvent | Toluene/THF (anhydrous) | - | Solvent (0.5 M) |

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and CPhos (4 mol%). Add anhydrous Toluene (2 mL/mmol) and stir at RT for 10 min to generate the active L-Pd(0) species.

-

Substrate Addition: Add 2-bromo-4-methylpyridine (1.0 equiv) to the catalyst solution.

-

Transmetalation: Cool the mixture to 0 °C. Add Isopropylzinc bromide solution (1.3 equiv) dropwise over 15 minutes. Critical: Exotherm control prevents catalyst decomposition.

-

Reaction: Warm to ambient temperature (23 °C) and stir for 4–6 hours. Monitor by LCMS.

-

Quench: Cool to 0 °C, quench with saturated aqueous NH₄Cl.

-

Purification: Extract with EtOAc. The pyridine product is basic; wash organic layer with water, not acid (to avoid salt formation/loss).

Self-Validating Check:

-

LCMS Signal: Look for M+H = 136.1 (Product).

-

Isomer Check: If n-propyl byproduct (>5%) is observed, oxygen ingress occurred or ligand:Pd ratio was < 2:1.

Protocol B: Minisci-Type Radical Alkylation (The Late-Stage Route)

Best For: Rapid analog generation, direct functionalization of complex intermediates, "med-chem" speed. Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heteroaromatic ring.[3]

Technical Rationale

This method avoids pre-functionalized handles (halides).[11] By using 4-methylpyridine directly, the C4 position is blocked, forcing the nucleophilic isopropyl radical to attack the C2 position. The addition of acid (TFA) activates the pyridine ring by lowering the LUMO energy.[1]

Reaction Pathway Visualization

Caption: Minisci radical cycle showing oxidative decarboxylation and regioselective attack at C2.

Step-by-Step Procedure:

-

Solution A: Dissolve 4-methylpyridine (1.0 equiv) and Isobutyric acid (3.0 equiv) in H₂O/CH₃CN (1:1, 0.2 M).

-

Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the pyridine.

-

Catalyst: Add AgNO₃ (0.2 equiv).

-

Initiation: Heat to 70 °C. Add aqueous (NH₄)₂S₂O₈ (3.0 equiv) dropwise over 30 minutes.

-

Note: Slow addition is crucial to prevent radical-radical recombination (dimerization of isopropyl).

-

-

Workup: Basify with NaOH to pH > 10 (to free the pyridine base) before extraction with DCM.

Troubleshooting:

-

Low Conversion: Add a second portion of oxidant and acid after 2 hours.

-

Polysubstitution: 2,6-diisopropyl product may form. Reduce radical equivalents to 1.5 if this is a major byproduct.

Protocol C: Nickel-Catalyzed Reductive Cross-Coupling (The "Green" Route)

Best For: Avoiding organometallic reagent preparation, high functional group tolerance (esters, nitriles). Mechanism: Ni(0)/Ni(II) cross-electrophile coupling using a terminal reductant (Mn or Zn) to couple two halides.

Technical Rationale

This protocol couples two electrophiles (Ar-Br and Alkyl-Br), bypassing the need for sensitive organozinc or boronic acid reagents.[9] It relies on the differential activation rates of the aryl halide and alkyl halide by the Nickel catalyst.

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] |

| Aryl Halide | 2-Bromo-4-methylpyridine | 1.0 |

| Alkyl Halide | 2-Bromopropane (Isopropyl bromide) | 2.0 |

| Catalyst | NiCl₂·glyme | 0.10 |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | 0.10 |

| Reductant | Manganese powder (Mn⁰) | 3.0 |

| Additive | NaI (Sodium Iodide) | 0.5 |

| Solvent | DMF (Polar aprotic is required) | 0.2 M |

Step-by-Step Procedure:

-

Solid Mix: In a vial, combine NiCl₂·glyme, dtbbpy, Mn powder, and NaI.

-

Solvent/Substrate: Add DMF, 2-bromo-4-methylpyridine, and 2-bromopropane.

-

Activation: Seal and stir vigorously. The Mn powder must remain suspended.

-

Reaction: Heat to 60 °C for 12 hours. The solution typically turns dark green/black (active Ni species).

-

Filtration: Filter through Celite to remove excess Mn salts before aqueous workup.

Safety Note: 2-Bromopropane is volatile (bp 59 °C). Use a sealed tube or pressure vial.

Summary of Methods & Decision Matrix

| Feature | Negishi (Protocol A) | Minisci (Protocol B) | Ni-Reductive (Protocol C) |

| Regioselectivity | Excellent (Defined by Halide) | Good (C2 vs C4 blocked) | Excellent (Defined by Halide) |

| Reagent Stability | Low (Zn reagents sensitive) | High (Carboxylic acids) | High (Alkyl bromides) |

| Scalability | High | Moderate (Exotherms) | High |

| FG Tolerance | Moderate (No protic groups) | Moderate (Oxidative conditions) | Excellent |

| Primary Use | Process / Scale-up | Discovery / Diversity | General Lab Use |

References

-

Negishi Coupling of Secondary Alkylzincs: Han, C., & Buchwald, S. L. (2009).[5] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Link

-

Minisci Reaction Review: Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery. MedChemComm, 2(12), 1135-1161. Link

-

Nickel-Catalyzed Cross-Electrophile Coupling: Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing conventional carbon nucleophiles with electrophiles: Nickel-catalyzed reductive alkylation of aryl bromides and chlorides. Journal of the American Chemical Society, 134(14), 6146–6159. Link

-

Radical Alkylation of Heterocycles: Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844-4866. Link

Sources

- 1. scispace.com [scispace.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Yoneda Labs [yonedalabs.com]

- 9. scispace.com [scispace.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-bromo-4-methyl-2-(propan-2-yl)pyridine

Introduction: Navigating the Challenges of Heterocyclic C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of arylamines is a frequent and critical step.[3] This reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, offering broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1][4]

This guide provides an in-depth protocol and technical analysis for the Buchwald-Hartwig amination of a particularly challenging substrate: 5-bromo-4-methyl-2-(propan-2-yl)pyridine . The successful amination of this molecule is complicated by two primary factors:

-

Steric Hindrance: The isopropyl group at the C2 position and the methyl group at the C4 position create significant steric bulk around the reaction center (C5-Br bond), which can impede the approach of the palladium catalyst and the amine coupling partner.[5]

-

Catalyst Inhibition: The endocyclic pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can sequester the catalyst, forming an inactive or less active complex, thereby poisoning the catalytic cycle and leading to low yields.[6]

Overcoming these obstacles requires a carefully optimized system, with the judicious selection of the ligand, base, and reaction conditions being paramount to success. This document will detail these critical parameters, provide a robust experimental protocol, and offer a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

The cycle consists of three primary steps:

-

Oxidative Addition: The active, coordinatively unsaturated Pd(0) species inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and results in a Pd(II) complex.[2][9]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired N-arylpyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

Optimizing Reaction Parameters for a Challenging Substrate

The success of the amination of 5-bromo-4-methyl-2-(propan-2-yl)pyridine hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent. Given the substrate's challenging nature, a preliminary screening of conditions is highly recommended.

| Parameter | Recommendation & Rationale |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are standard choices. However, for consistency and ease of use, pre-formed Buchwald Precatalysts (e.g., XPhos Pd G3/G4) are highly recommended. These air-stable complexes provide a reliable 1:1 ligand-to-palladium ratio and ensure efficient generation of the active Pd(0) species. |

| Ligand | This is the most critical variable. Bulky, electron-rich biarylphosphine ligands are essential. They create a sterically demanding coordination sphere around the palladium, which both promotes the reductive elimination step and, crucially, disfavors coordination by the pyridine nitrogen, thus preventing catalyst poisoning.[1][6] Top candidates include XPhos , RuPhos , and BrettPhos .[7] |

| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] It is strong enough to deprotonate the coordinated amine without interfering with the catalyst or substrates. Weaker bases like K₂CO₃ are often ineffective for sterically hindered couplings.[7] For substrates with base-sensitive functional groups (not present here), K₃PO₄ or Cs₂CO₃ could be considered.[3] |

| Solvent | Anhydrous, non-coordinating aprotic solvents are required. Toluene and 1,4-dioxane are the most reliable choices, as they offer good solubility for the reagents and can be heated to the required temperatures (typically 80-110 °C).[8][10] Tetrahydrofuran (THF) can also be used but may require a sealed tube for higher temperatures. Chlorinated solvents should be avoided as they can interfere with the catalyst.[8] |

| Temperature | Reactions are typically heated to between 80 °C and 110 °C .[6] Higher temperatures increase the reaction rate but can also lead to catalyst decomposition if prolonged.[6] Monitoring the reaction is key to finding the optimal balance. |

Hypothetical Optimization Data:

The following table illustrates a potential optimization workflow for coupling 5-bromo-4-methyl-2-(propan-2-yl)pyridine with a generic secondary amine (e.g., morpholine).

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | XPhos (2.2) | NaOtBu (1.4) | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ (1) | RuPhos (2.2) | NaOtBu (1.4) | Toluene | 100 | 89 |

| 3 | Pd₂(dba)₃ (1) | BrettPhos (2.2) | NaOtBu (1.4) | Toluene | 100 | 78 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2.2) | K₃PO₄ (2.0) | Toluene | 100 | 25 |

| 5 | Pd₂(dba)₃ (1) | RuPhos (2.2) | NaOtBu (1.4) | Dioxane | 100 | 91 |

| 6 | XPhos Pd G3 (2) | --- | NaOtBu (1.4) | Dioxane | 100 | 94 |

This is representative data to illustrate an optimization workflow.

Detailed Experimental Protocol

This protocol describes the coupling of 5-bromo-4-methyl-2-(propan-2-yl)pyridine with a generic secondary amine using an optimized precatalyst system.

Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be anhydrous. All reagents should be handled with appropriate personal protective equipment (PPE).

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:

-

5-bromo-4-methyl-2-(propan-2-yl)pyridine (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous 1,4-dioxane or toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Celite®, Ethyl acetate, Hexanes, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Pre-Reaction Setup:

-

Place the magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Alternatively, use an oven-dried reaction vial and perform the reaction inside a glovebox.

-

-

Reagent Addition:

-

To the flask, add 5-bromo-4-methyl-2-(propan-2-yl)pyridine, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

-

Scientist's Note: Adding the solid reagents first under the inert atmosphere is crucial. NaOtBu is particularly sensitive to moisture.

-

-

Solvent and Amine Addition:

-

Evacuate and backfill the flask with inert gas three times to ensure a completely inert environment.

-

Via syringe, add the anhydrous solvent (e.g., 1,4-dioxane, to make a ~0.2 M solution with respect to the bromo-pyridine).

-

Add the liquid amine substrate via syringe. If the amine is a solid, add it in the previous step with the other solids.

-

-

Reaction Execution:

-

Lower the flask into a pre-heated oil bath set to 100 °C.

-

Stir the reaction mixture vigorously. A color change (typically to a dark brown or reddish hue) is expected, indicating the formation of the active catalytic species.[6]

-

Allow the reaction to proceed for 12-24 hours.

-

-

Monitoring:

-

Periodically check the reaction's progress by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Once the reaction is complete (as determined by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (~20 mL).

-

Filter the mixture through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the Celite® pad with additional ethyl acetate.[6]

-

Transfer the combined filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired aminopyridine product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

-

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. Below are common issues and their solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion / Reaction Stalls | 1. Catalyst Deactivation: Impure reagents, improperly dried solvent, or presence of oxygen.[6] 2. Insufficient Temperature: Reaction may be too slow at the set temperature. 3. Poor Reagent Solubility: One of the components is not sufficiently dissolved.[6] | 1. Ensure all reagents are pure and solvents are rigorously dried and degassed. Re-run the reaction with fresh materials under strict inert conditions. 2. Increase the temperature in 10 °C increments, but do not exceed 120 °C to avoid catalyst decomposition. 3. Switch to a different solvent (e.g., from toluene to dioxane) or use a co-solvent system. |

| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The ligand may not be robust enough, or the temperature is too high for prolonged periods.[6] 2. Inefficient Ligand: The ligand is not bulky enough to stabilize the Pd(0) intermediate. | 1. Lower the reaction temperature to 80-90 °C and increase the reaction time.[6] 2. Screen a different class of bulky phosphine ligands (e.g., if XPhos fails, try a ferrocene-based ligand like Josiphos). |

| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of Water: Water can act as a proton source. 2. β-Hydride Elimination: A side reaction that can compete with reductive elimination, particularly with certain amines.[1] | 1. Ensure all reagents and solvents are scrupulously dry. 2. This is often ligand-dependent. Switching to a more sterically hindered ligand can often favor reductive elimination over this side pathway. |

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS Catalysis. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? - Reddit. [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Green Chemistry. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination - ResearchGate. [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions. [Link]

-

Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Site-Selective C-H Activation Protocols for 5-Bromo-2-isopropyl-4-methylpyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Structural Reactivity Mapping & Causality

5-Bromo-2-isopropyl-4-methylpyridine (CAS: 2060024-61-3) is a highly functionalized, commercially available N-heterocyclic building block[1]. In medicinal chemistry and materials science, the ability to functionalize this core without pre-activation is highly valuable. However, the dense substitution pattern requires a strategic approach to C-H activation.

As a Senior Application Scientist, my first step in designing a protocol is mapping the steric and electronic environment of the substrate:

-

C2 Position: Occupied by a bulky isopropyl group, effectively shielding this quadrant from transition-metal insertion.

-